2-(Ethanesulfonyl)-5-nitropyridine
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Overview
Description
2-(Ethanesulfonyl)-5-nitropyridine is an organic compound characterized by a pyridine ring substituted with an ethanesulfonyl group at the second position and a nitro group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethanesulfonyl)-5-nitropyridine typically involves the sulfonylation of 5-nitropyridine. One common method includes the reaction of 5-nitropyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: Formation of 2-(Ethanesulfonyl)-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(Ethanesulfonyl)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethanesulfonyl)-5-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or gene expression.
Comparison with Similar Compounds
- 2-(Methanesulfonyl)-5-nitropyridine
- 2-(Ethanesulfonyl)-4-nitropyridine
- 2-(Ethanesulfonyl)-3-nitropyridine
Comparison: 2-(Ethanesulfonyl)-5-nitropyridine is unique due to the specific positioning of the ethanesulfonyl and nitro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-ethylsulfonyl-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-2-14(12,13)7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVABBXVWQIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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